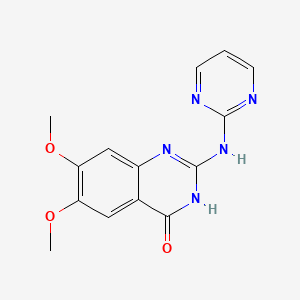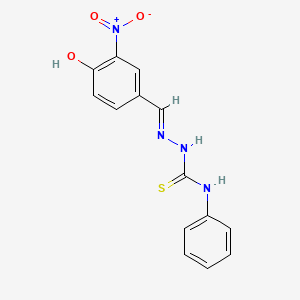![molecular formula C23H26N4O2 B6139710 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide, also known as MPF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide derivatives and exhibits a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various biochemical and physiological pathways in the brain. Studies have reported that this compound increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide in lab experiments is its high potency and selectivity. This compound exhibits a strong affinity for its target receptors, which allows for a more precise and specific modulation of the neurotransmitter systems. However, one of the main limitations of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for the research on 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved pharmacological properties, such as longer half-life and higher selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide involves the condensation of 2-methyl-3-furoic acid with 2-(4-(2-methylphenyl)-1-piperazinyl)-3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Several studies have reported that this compound exhibits antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in rodents.
Eigenschaften
IUPAC Name |
2-methyl-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-6-3-4-8-21(17)26-11-13-27(14-12-26)22-19(7-5-10-24-22)16-25-23(28)20-9-15-29-18(20)2/h3-10,15H,11-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNSIYOXKYTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=C(OC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6139663.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6139682.png)
![4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)

![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)